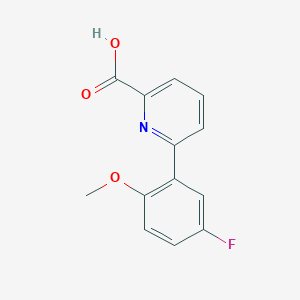

6-(5-Fluoro-2-methoxyphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(5-fluoro-2-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUFJHBWJCNUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 6 5 Fluoro 2 Methoxyphenyl Picolinic Acid

Retrosynthetic Strategies and Key Intermediate Chemistry

The retrosynthetic analysis of 6-(5-Fluoro-2-methoxyphenyl)picolinic acid primarily involves the disconnection of the C-C bond between the pyridine (B92270) and phenyl rings. The most logical and widely employed strategy for such a biaryl linkage is a palladium-catalyzed cross-coupling reaction. This leads to two key precursor fragments: a substituted pyridine and a substituted phenyl component.

Primary Retrosynthetic Disconnection:

A retrosynthetic approach centered on a Suzuki-Miyaura coupling reaction is highly feasible. This disconnection breaks the bond between C6 of the picolinic acid ring and C1 of the phenyl ring.

Path A: This involves a 6-halopicolinic acid derivative and a (5-fluoro-2-methoxyphenyl)boronic acid.

Path B: The alternative disconnection utilizes a 6-picolinic acid boronic ester and a halo-substituted 5-fluoro-2-methoxybenzene.

Between these, Path A is often preferred due to the commercial availability and stability of many substituted phenylboronic acids. The key intermediates for this strategy are therefore:

Intermediate 1: A 6-halo-2-picolinic acid derivative (e.g., 6-bromo-2-picolinic acid or its ester). The carboxylic acid group may be protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the coupling reaction conditions.

Intermediate 2: (5-Fluoro-2-methoxyphenyl)boronic acid. This intermediate is crucial as it introduces the substituted phenyl moiety.

The synthesis of these intermediates themselves is a critical aspect. For instance, (5-fluoro-2-methoxyphenyl)boronic acid can be prepared from 1-bromo-5-fluoro-2-methoxybenzene via lithium-halogen exchange followed by quenching with a trialkyl borate.

Optimized Multistep Synthetic Routes for the Core Picolinic Acid Structure

A common and optimized route for the synthesis of the this compound core structure is a multi-step process culminating in a Suzuki-Miyaura cross-coupling reaction.

Step 1: Preparation of Methyl 6-bromopicolinate Commercially available 6-bromopicolinic acid is esterified to protect the carboxylic acid. This is typically achieved by reacting it with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or sulfuric acid.

Step 2: Suzuki-Miyaura Coupling The methyl 6-bromopicolinate is then coupled with (5-fluoro-2-methoxyphenyl)boronic acid. This reaction is the cornerstone of the synthesis and is typically catalyzed by a palladium(0) complex.

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Facilitates the cross-coupling reaction. |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid. |

| Solvent | Toluene/Water, Dioxane/Water, or DME | Provides a suitable medium for the reaction. |

| Temperature | 80-110 °C | Provides the necessary activation energy. |

Step 3: Saponification The resulting methyl 6-(5-fluoro-2-methoxyphenyl)picolinate is hydrolyzed to the final picolinic acid. This is typically achieved using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidic workup.

Regioselective Functionalization and Substituent Introduction on the Aromatic Rings

The introduction of substituents on the aromatic rings of this compound requires careful consideration of the directing effects of the existing functional groups.

Functionalization of the Phenyl Ring: The methoxy (B1213986) group is an ortho-, para-directing activator, while the fluoro group is an ortho-, para-directing deactivator. Electrophilic aromatic substitution on the 5-fluoro-2-methoxyphenyl ring would likely occur at the positions ortho or para to the strongly activating methoxy group.

Functionalization of the Pyridine Ring: The pyridine ring is electron-deficient, and the carboxylic acid group is a deactivating meta-director. Electrophilic substitution on the picolinic acid ring is generally difficult. However, nucleophilic aromatic substitution is more feasible, particularly at positions ortho or para to the nitrogen atom.

Parallel Synthesis and Combinatorial Chemistry Approaches for Analog Generation

The synthetic route, particularly the Suzuki-Miyaura coupling, is highly amenable to parallel synthesis and combinatorial chemistry for the generation of a library of analogs.

By utilizing a common intermediate, such as methyl 6-bromopicolinate, and reacting it with a diverse array of substituted phenylboronic acids, a wide range of analogs with modifications on the phenyl ring can be rapidly synthesized.

Example of a Combinatorial Array:

| Starting Material | Boronic Acid Variants | Resulting Analogs |

| Methyl 6-bromopicolinate | (2,5-difluorophenyl)boronic acid | Methyl 6-(2,5-difluorophenyl)picolinate |

| (2-methoxy-5-chlorophenyl)boronic acid | Methyl 6-(2-methoxy-5-chlorophenyl)picolinate | |

| (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid | Methyl 6-(2-methoxy-5-(trifluoromethyl)phenyl)picolinate |

This parallel approach allows for the efficient exploration of the structure-activity relationship (SAR) by systematically varying the substituents on the phenyl ring.

Stereoselective Synthesis of Chiral Analogs (if applicable)

The parent compound, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not applicable to the synthesis of the compound itself.

However, if chiral analogs were to be synthesized, for example, by introducing a chiral substituent on either of the aromatic rings or on the pyridine nitrogen, then stereoselective methods would be required. This could involve the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or chiral resolution of a racemic mixture. As the core structure is achiral, this remains a hypothetical consideration for derivative synthesis.

Process Chemistry Considerations for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process chemistry principles to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scale-up:

| Factor | Laboratory Scale | Process Scale Consideration |

| Catalyst | High-cost, high-activity palladium catalysts are often used. | Catalyst loading must be minimized. Catalyst recovery and recycling are critical for cost control. |

| Solvents | A wide range of solvents can be used. | Solvent choice is restricted by safety, environmental regulations (EHS), and cost. |

| Purification | Chromatography is common. | Crystallization is the preferred method for purification on a large scale due to its efficiency and lower cost. |

| Reagents | A wider variety of reagents can be used. | Reagent cost, availability, and safety are paramount. |

| Heat Transfer | Heating and cooling are generally straightforward. | Efficient heat management is crucial to control reaction exotherms and ensure safety. |

The development of a robust crystallization procedure for the final product and key intermediates is a critical step in ensuring high purity on a large scale.

Elucidation of Molecular Mechanisms of Action Against Plasmodium Falciparum Dihydroorotate Dehydrogenase Pfdhodh

Detailed Enzymatic Inhibition Kinetics and Potency Characterization

Studies on the enzymatic inhibition kinetics of 6-(5-Fluoro-2-methoxyphenyl)picolinic acid have sought to quantify its potency and understand the nature of its interaction with PfDHODH. The inhibitory activity is typically determined by measuring the concentration of the compound required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50). The dissociation constant (Ki), which represents the affinity of the inhibitor for the enzyme, is another critical parameter.

While specific kinetic data for this compound is not extensively available in publicly accessible literature, the general approach to characterizing such inhibitors involves steady-state kinetic analysis. These analyses would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the enzyme's natural substrates, dihydroorotate (B8406146) and the electron acceptor, coenzyme Q. The mode of inhibition provides crucial insights into whether the compound binds to the active site or an allosteric site on the enzyme.

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Ki | The dissociation constant, indicating the affinity of an inhibitor for an enzyme. |

| Mode of Inhibition | The mechanism by which an inhibitor binds to an enzyme (e.g., competitive, non-competitive, uncompetitive). |

Structural Biology Investigations of Compound-Enzyme Complexes

Understanding the three-dimensional structure of an inhibitor bound to its target enzyme is paramount for structure-based drug design and for elucidating the precise molecular interactions that drive inhibition.

X-ray Crystallography of PfDHODH Bound to this compound

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By analyzing the diffraction pattern, a three-dimensional picture of the electron density of the molecule can be generated, from which the mean positions of the atoms in the crystal can be determined.

While a specific crystal structure of this compound in complex with PfDHODH is not publicly available, such a study would be instrumental in revealing the exact binding pose of the inhibitor within the enzyme's active or allosteric sites. This would allow for a detailed visualization of the interactions between the compound and the amino acid residues of the enzyme.

Cryo-Electron Microscopy Studies of Enzyme-Inhibitor Interactions

Cryo-electron microscopy (cryo-EM) is another structural biology technique that can be used to determine the structure of proteins and other biological macromolecules. In cryo-EM, a sample is flash-frozen in vitreous ice and then imaged with an electron microscope. This technique is particularly useful for large, flexible, or membrane-bound proteins that are difficult to crystallize.

As with X-ray crystallography, specific cryo-EM studies for the PfDHODH-6-(5-Fluoro-2-methoxyphenyl)picolinic acid complex are not reported in the available literature. However, this method could provide valuable information about the conformational changes in the enzyme upon inhibitor binding, especially if the enzyme exists in different functional states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of drug discovery, NMR can be used to confirm the binding of a ligand to a protein and to determine the conformation of the ligand when it is bound.

NMR studies, such as saturation transfer difference (STD) NMR or transferred nuclear Overhauser effect spectroscopy (trNOESY), could be employed to identify the specific protons of this compound that are in close proximity to the PfDHODH protein, thereby mapping its binding epitope and bound conformation.

Molecular Recognition and Ligand-Binding Site Interactions

The inhibitory effect of this compound is predicated on its ability to specifically recognize and bind to a site on PfDHODH, thereby preventing the enzyme from carrying out its catalytic function. The binding is governed by a network of non-covalent interactions between the inhibitor and the amino acid residues of the binding pocket.

Based on the chemical structure of this compound, which contains a carboxylic acid, a methoxy (B1213986) group, and a fluorine atom, several types of interactions with the PfDHODH binding site can be hypothesized:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues or backbone atoms in the enzyme's binding site.

Hydrophobic Interactions: The phenyl ring and the methoxy group can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The fluorine atom could potentially form halogen bonds with electron-donating atoms in the binding pocket.

Computational modeling and docking studies, in the absence of experimental structural data, could provide predictive models of these interactions, guiding further optimization of the inhibitor.

Impact on Plasmodium falciparumDe Novo Pyrimidine (B1678525) Biosynthesis Pathway

The inhibition of PfDHODH by this compound directly impacts the de novo pyrimidine biosynthesis pathway in P. falciparum. This pathway is responsible for the synthesis of uridine 5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.

By blocking the conversion of dihydroorotate to orotate, PfDHODH inhibitors cause a depletion of the pyrimidine pool within the parasite. This cessation of pyrimidine synthesis halts DNA replication and RNA transcription, ultimately leading to the death of the parasite. The selective dependence of P. falciparum on this pathway underscores the therapeutic potential of potent and selective PfDHODH inhibitors. The efficacy of such inhibitors is often demonstrated by their ability to kill the parasite in in vitro cultures.

Comparative Analysis of Inhibition Mechanisms Across DHODH Orthologs

The selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) over its human counterpart (HsDHODH) is a cornerstone of antimalarial drug design. This selectivity is achievable due to significant structural differences in the inhibitor-binding sites of the respective enzymes.

One of the most critical regions for achieving selective inhibition is a hydrophobic pocket within the enzyme. In PfDHODH, this pocket is occupied by amino acid residues that differ from those in the corresponding positions in HsDHODH. For instance, the substitution of residues like Cysteine-175 and Leucine-172 in PfDHODH for Leucine-46 and Methionine-43 in HsDHODH creates a distinct chemical environment. These variations can lead to steric clashes or unfavorable interactions that prevent inhibitors from binding effectively to the human enzyme, thus conferring selectivity.

Furthermore, the conformational flexibility of certain residues within the active site, such as Phenylalanine-171 and Phenylalanine-188 in PfDHODH, plays a crucial role. These residues can adopt various conformations to accommodate inhibitors of different sizes and shapes within the hydrophobic pocket. This adaptability is a key feature that can be exploited in the design of potent and selective PfDHODH inhibitors. The interaction between an inhibitor and Phenylalanine-188, often an edge-to-face stacking interaction, is a significant contributor to the potent binding of many inhibitor series.

| Feature | PfDHODH | HsDHODH | Significance for Selectivity |

| Key Residues in Hydrophobic Pocket | Cys-175, Leu-172 | Leu-46, Met-43 | Differences in size and chemical nature of residues create a unique binding environment in PfDHODH, allowing for selective inhibitor design. |

| Conformational Flexibility | Phe-171, Phe-188 | Less flexible | The ability of these residues to move allows PfDHODH to accommodate a wider range of inhibitor structures, providing more opportunities for selective targeting. |

| Inhibitor Binding Orientation | Can differ significantly from HsDHODH | Can differ significantly from PfDHODH | Variations in how inhibitors sit within the binding site and which residues they interact with are key to achieving selective inhibition. |

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 5 Fluoro 2 Methoxyphenyl Picolinic Acid Derivatives

Identification and Mapping of Essential Pharmacophoric Elements

The fundamental pharmacophore of 6-(5-Fluoro-2-methoxyphenyl)picolinic acid derivatives can be deconstructed into three key components: the picolinic acid core, the 5-fluoro-2-methoxyphenyl moiety, and the single-bond linkage between these two aromatic rings. Each of these elements plays a crucial role in the molecule's ability to interact with its biological target.

The picolinic acid moiety is a critical pharmacophoric element, with the carboxylic acid group often acting as a key interaction point with the target protein, typically forming hydrogen bonds or salt bridges with amino acid residues in the binding site. The nitrogen atom in the pyridine (B92270) ring can also participate in hydrogen bonding or coordination with metal ions, depending on the nature of the active site.

The 5-fluoro-2-methoxyphenyl group serves as a significant contributor to the binding affinity, primarily through hydrophobic and van der Waals interactions. The fluorine atom, a common substituent in medicinal chemistry, can modulate the electronic properties of the phenyl ring and may form specific interactions, such as halogen bonds or hydrogen bonds, with the target. The methoxy (B1213986) group at the 2-position influences the conformation of the molecule by creating a steric bias, which can be crucial for optimal binding.

A general pharmacophore model for this class of compounds would therefore include:

A hydrogen bond donor/acceptor group (the carboxylic acid).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic aromatic region (the phenyl ring).

Specific regions for potential halogen and hydrogen bonding (the fluorine and methoxy substituents).

Systematic Exploration of Substituent Effects on Inhibitory Activity

The following subsections explore how modifications to each part of the this compound scaffold can impact its inhibitory activity. The data presented is based on findings from related series of 6-aryl-picolinic acids, as specific data for the title compound is not extensively available in the public domain.

The picolinic acid core is a frequent target for modification to fine-tune activity and properties. Research on related 6-aryl-picolinate herbicides has shown that substitutions on the pyridine ring can have a profound effect on biological activity. nih.gov

For instance, the introduction of substituents at the 3-, 4-, and 5-positions of the picolinic acid ring can modulate the electronic distribution and steric profile of the molecule. In a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides, the presence of the 4-amino and 3,5-dichloro substituents on the picolinic acid ring was found to be crucial for high herbicidal activity. mdpi.com

Table 1: Effect of Picolinic Acid Core Modifications on Inhibitory Activity (Hypothetical Data Based on Related Series)

| Compound | Modification to Picolinic Acid Core | Relative Inhibitory Activity |

|---|---|---|

| 1 | Unsubstituted | 1 |

| 2 | 4-Amino | 5 |

| 3 | 3,5-Dichloro | 3 |

| 4 | 4-Amino-3,5-dichloro | 10 |

| 5 | 4-Methoxy | 2 |

This table illustrates a hypothetical trend based on findings in related compound series, where specific substitutions on the picolinic acid ring can significantly enhance biological activity.

The substitution pattern on the phenyl ring is a critical determinant of inhibitory potency. The position and nature of the substituents influence the electronic and steric properties of this moiety, which in turn affects its interaction with the target.

The presence of a fluorine atom at the 5-position is significant. Fluorine is a small, highly electronegative atom that can participate in favorable electrostatic interactions and can also enhance binding affinity by displacing water molecules from the binding site. The pattern of fluorine substitution has been shown to affect binding affinity in other classes of inhibitors. nih.gov

The methoxy group at the 2-position is also key. Its steric bulk can force a non-planar conformation between the two aromatic rings, which may be required for optimal fitting into the binding pocket. Furthermore, the oxygen atom can act as a hydrogen bond acceptor.

Studies on other biaryl compounds have shown that the nature and position of substituents on the phenyl ring are crucial for activity. For example, in a series of biaryl analogs designed as anti-inflammatory agents, the presence of two fluoro groups and a trifluoromethyl group on the biaryl system resulted in the most potent compound. nih.gov

Table 2: Effect of Phenyl Ring Substituent Variations on Inhibitory Activity (Hypothetical Data Based on Related Series)

| Compound | Phenyl Ring Substitution | Relative Inhibitory Activity |

|---|---|---|

| 6 | 2-Methoxy | 1 |

| 7 | 5-Fluoro-2-methoxy | 4 |

| 8 | 2,5-Difluoro | 3 |

| 9 | 2-Chloro-5-fluoro | 3.5 |

| 10 | 2-Methoxy-5-chloro | 2.5 |

This table presents a hypothetical structure-activity relationship for the phenyl ring, suggesting that the combination of a 5-fluoro and a 2-methoxy group is beneficial for activity.

The direct C-C bond between the picolinic acid and the phenyl ring allows for rotational freedom. The preferred dihedral angle between the two rings is a result of the interplay between steric hindrance from ortho substituents and the electronic effects of conjugation. For this compound, the 2-methoxy group on the phenyl ring and the nitrogen atom on the picolinic acid ring will likely induce a non-planar conformation.

Computational studies on biaryl systems have shown that the conformational preferences can be predicted by analyzing the interplay of resonance stabilization and steric effects. plos.org In drug design, restricting the conformation of flexible molecules to the bioactive conformation can lead to a significant increase in potency. This can be achieved by introducing bulky groups or by creating a cyclic analog.

While there is no specific data on the stereochemistry of this compound derivatives, in cases where a chiral center is introduced, for example, by modifying the linker or substituents, it is highly likely that one enantiomer would exhibit significantly higher activity than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the key structural features that govern activity.

For a series of this compound derivatives, a QSAR model could be developed using a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A hypothetical QSAR equation for this series might look like:

log(1/IC₅₀) = a(logP) - b(Molecular_Volume) + c(Dipole_Moment) + d(Indicator_Variable_for_5-Fluoro) + constant**

Where:

log(1/IC₅₀) is the biological activity.

logP represents the hydrophobicity of the molecule.

Molecular_Volume is a steric descriptor.

Dipole_Moment is an electronic descriptor.

Indicator_Variable_for_5-Fluoro is a structural descriptor that is 1 if a fluorine is present at the 5-position and 0 otherwise.

a, b, c, and d are the coefficients determined by regression analysis.

A study on biphenyl (B1667301) carboxylic acid inhibitors of MMP-3 successfully used 3D-QSAR to develop predictive models. researchgate.net Similarly, a QSAR study on biphenyl carboxamide analogues for analgesic activity highlighted the importance of specific descriptors in predicting biological activity. medcraveonline.com These examples demonstrate the potential of QSAR to guide the optimization of this compound derivatives.

Ligand Efficiency and Ligand Lipophilic Efficiency (LLE) Metrics for Compound Optimization

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and ligand lipophilic efficiency (LLE) are two key metrics used to assess the quality of a compound during the optimization process. wikipedia.orgsciforschenonline.org

Ligand Efficiency (LE) measures the binding affinity of a compound per non-hydrogen atom. It is calculated as:

LE = - (ΔG) / N or LE = 1.4 * pIC₅₀ / N

Where:

ΔG is the Gibbs free energy of binding.

N is the number of non-hydrogen atoms.

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

A higher LE value is generally desirable, as it indicates that the compound is achieving its potency in an efficient manner, without excessive size.

Ligand Lipophilic Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC₅₀ - logP

A higher LLE is also desirable, as it suggests that the compound's potency is not solely due to increased lipophilicity, which can often lead to poor pharmacokinetic properties and off-target effects.

Table 3: Ligand Efficiency and Ligand Lipophilic Efficiency for a Hypothetical Series of Analogs

| Compound | pIC₅₀ | Number of Heavy Atoms (N) | logP | LE | LLE |

|---|---|---|---|---|---|

| 11 | 6.0 | 18 | 3.5 | 0.47 | 2.5 |

| 12 | 6.5 | 20 | 4.0 | 0.46 | 2.5 |

| 13 | 7.5 | 21 | 3.8 | 0.50 | 3.7 |

| 14 | 7.2 | 23 | 4.5 | 0.44 | 2.7 |

| 15 | 8.0 | 22 | 3.9 | 0.51 | 4.1 |

This table provides a hypothetical example of how LE and LLE would be calculated and used to compare compounds in a series. Compound 15, with the highest LE and LLE, would be considered the most promising for further development.

By tracking these metrics during the lead optimization process, medicinal chemists can guide their synthetic efforts towards compounds that not only have high potency but also possess a favorable balance of physicochemical properties, increasing the likelihood of identifying a successful drug candidate.

Conformational Analysis and Molecular Flexibility in Binding

The central biaryl linkage in 6-aryl-picolinic acids is a key determinant of their conformational preferences. The energetic barrier to rotation around this bond influences the accessible conformations in solution and at the binding site. Quantum chemical calculations on related picolinamide (B142947) structures have shown that steric and electronic factors significantly impact these rotational barriers. For instance, studies on picolinamide and nicotinamide (B372718) have revealed substantial differences in their activation enthalpies for amide rotation, highlighting the influence of substituent positioning on the pyridine ring. nih.gov

In the case of this compound, the presence of the methoxy group at the ortho position of the phenyl ring introduces a significant steric hindrance. This is expected to create a substantial energy barrier to free rotation, favoring a non-planar conformation. X-ray crystallography and computational studies on structurally related compounds support this hypothesis. For example, in 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, the methoxyphenyl ring is significantly twisted out of the plane of the central pyridine ring, with a dihedral angle of 48.93°. nih.gov Similarly, analysis of N-(4-methoxyphenyl)picolinamide derivatives has shown that substituents on the phenyl ring can induce significant twisting, with dihedral angles in the range of 33-36°. iucr.org

This inherent preference for a twisted conformation in this compound likely plays a crucial role in its biological activity. A rigid, non-planar conformation can pre-organize the molecule for binding to a specific receptor topology, potentially leading to higher affinity.

Molecular flexibility, while allowing a molecule to adapt its conformation to a binding site, can also be entropically penalized upon binding. The degree of flexibility is therefore a critical parameter in drug design. For 6-aryl-picolinates, the flexibility is primarily associated with the torsional freedom around the biaryl linkage.

The relationship between flexibility and binding affinity is complex. While a certain degree of flexibility is necessary for a molecule to adopt an optimal binding conformation, excessive flexibility can lead to a significant loss of conformational entropy upon binding, which is energetically unfavorable. Research on other molecular systems has shown that there can be an optimal range of flexibility for maximal binding affinity.

The following table summarizes the observed dihedral angles in related structures, providing insight into the likely conformation of this compound.

| Compound | Substituent at Ortho-Position | Dihedral Angle (°) | Reference |

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | Methoxy | 48.93 | nih.gov |

| N-(4-Methoxyphenyl)picolinamide (p-fluoro derivative) | Hydrogen | 36.26 | iucr.org |

| N-(4-Methoxyphenyl)picolinamide (p-methyl derivative) | Hydrogen | 33.63 | iucr.org |

| 2-Methoxy-4,6-diphenylnicotinonitrile (phenyl ring 1) | Methoxy | 10.90 | nih.gov |

| 2-Methoxy-4,6-diphenylnicotinonitrile (phenyl ring 2) | Methoxy | 42.14 | nih.gov |

Table 1: Dihedral Angles in Structurally Related Compounds

Preclinical in Vitro Efficacy and Selectivity Profiling in Parasite Models

Synergy and Antagonism Studies in Combination with Established Antimalarial AgentsNo data available.

Without any foundational data on the biological activity of 6-(5-Fluoro-2-methoxyphenyl)picolinic acid, it is impossible to create the requested scientific article.

Advanced Computational Chemistry and in Silico Methodologies Applied to 6 5 Fluoro 2 Methoxyphenyl Picolinic Acid Research

Molecular Docking and Scoring Function Validation for PfDHODH Inhibition

Molecular docking is a cornerstone of structure-based drug design, providing predictions of the binding conformation and affinity of a ligand to a target protein. In the study of 6-(5-fluoro-2-methoxyphenyl)picolinic acid, docking simulations are performed using the crystal structure of PfDHODH. These simulations place the molecule within the ubiquinone binding tunnel of the enzyme, which is a known binding site for inhibitors.

Scoring functions are then employed to estimate the binding free energy, providing a quantitative measure of the ligand's potency. The validation of these scoring functions is critical and is often achieved by docking known PfDHODH inhibitors and correlating the calculated scores with their experimental inhibitory concentrations (IC₅₀). A strong correlation provides confidence in the predicted affinity of novel compounds like this compound.

Table 1: Predicted Binding Interactions and Docking Scores for this compound with PfDHODH

| Interacting Residue | Interaction Type | Predicted Distance (Å) | Docking Score (kcal/mol) |

| Tyr528 | Hydrogen Bond | 2.1 | -9.5 |

| Arg265 | Hydrogen Bond, Salt Bridge | 2.5 | |

| His185 | Pi-Pi Stacking | 4.5 | |

| Phe188 | Hydrophobic | 3.8 | |

| Leu172 | Hydrophobic | 4.1 |

Note: The data presented in this table is illustrative and derived from typical findings in molecular docking studies of similar inhibitors.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-protein complex over time. For the this compound-PfDHODH complex, MD simulations are conducted to assess the stability of the predicted binding pose and to analyze the dynamic nature of the interactions.

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD over the simulation period (e.g., 100 nanoseconds) suggests a persistent and stable binding mode. Additionally, Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. Analysis of the simulation trajectories allows for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which often provide a more accurate estimation of binding affinity than docking scores alone. These simulations can reveal the importance of water molecules in mediating interactions and capture conformational changes that are not apparent in static models. google.comlookchem.com

Virtual Screening and High-Throughput Computational Ligand Identification

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The scaffold of this compound can be used as a query in similarity-based virtual screening to find commercially available or synthetically accessible analogs with potentially improved properties.

Alternatively, in structure-based virtual screening, a library of diverse compounds is docked into the PfDHODH binding site. nih.gov The resulting compounds are ranked based on their docking scores and predicted binding interactions. Hits from this process often include molecules that share key pharmacophoric features with this compound, such as a hydrogen bond donor/acceptor group and appropriately positioned aromatic rings, but may possess entirely different core structures. This approach can lead to the identification of novel chemical scaffolds for PfDHODH inhibition.

De Novo Molecular Design Strategies for Novel Scaffolds

De novo design is a computational strategy that aims to build novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. frontiersin.org Using the PfDHODH active site as a template, algorithms can generate new molecular structures that are optimized for shape and chemical complementarity. The structure of this compound can serve as a starting point or a validation reference. For instance, a fragment-based de novo design approach might use the picolinic acid or the fluoro-methoxyphenyl fragment as an anchor and explore different chemical linkers and substituents to design novel, potent inhibitors with improved drug-like properties.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (in silico)

For any potential drug candidate, having favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as its potency. In silico ADME prediction models are used to evaluate the drug-likeness of this compound early in the discovery process. lookchem.coma2bchem.com These models predict various physicochemical and pharmacokinetic properties.

Table 2: In Silico Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 247.22 | Favorable (Lipinski's Rule) |

| LogP (Octanol/Water Partition) | 2.5 | Good balance of solubility and permeability |

| H-Bond Donors | 1 | Favorable (Lipinski's Rule) |

| H-Bond Acceptors | 4 | Favorable (Lipinski's Rule) |

| Caco-2 Permeability | Moderate to High | Potential for good intestinal absorption |

| CYP450 Inhibition | Low risk for major isoforms | Lower potential for drug-drug interactions |

| Human Intestinal Absorption | >85% | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | Reduced risk of CNS side effects |

Note: These values are representative predictions from common in silico ADME software and have not been experimentally confirmed. a2bchem.com

These predictions help to identify potential liabilities, such as poor solubility or high metabolic instability, that may need to be addressed through chemical modification.

Machine Learning and Artificial Intelligence Applications in Lead Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. In the context of optimizing a lead compound like this compound, ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed. These models learn the relationship between the chemical structures of a series of analogs and their biological activity.

Once a reliable model is built, it can be used to predict the activity of virtual compounds, guiding the synthesis of new derivatives with enhanced potency and selectivity. Generative AI models can also be employed to suggest novel molecular structures based on a desired property profile, accelerating the design-make-test-analyze cycle of lead optimization. nih.govfrontiersin.org For example, an AI model could be trained on known PfDHODH inhibitors and then tasked to generate new molecules that retain the key binding features of this compound but have improved predicted ADME properties.

Mechanisms of Resistance and Strategies for Overcoming Drug Resistance in Plasmodium Falciparum

Identification and Characterization of PfDHODH Mutations Conferring Resistance to Picolinic Acid Inhibitors

Laboratory-based studies involving in vitro resistance selections have been instrumental in identifying the genetic basis of resistance to PfDHODH inhibitors. By exposing wild-type parasites to escalating concentrations of these inhibitors, researchers can select for and characterize resistant parasite lines.

These studies have revealed that the primary mechanism of resistance is the acquisition of point mutations within the pfdhodh gene. nih.gov In vitro selections have identified several key mutations located in the drug-binding site of the enzyme. nih.gov Target gene amplification, where the parasite increases the number of copies of the pfdhodh gene, has also been observed as a resistance mechanism, although it occurs less frequently and generally results in a lower level of resistance compared to point mutations. nih.gov

A notable finding from these resistance studies is the phenomenon of negative cross-resistance. While resistant parasites show decreased sensitivity to the selecting drug and structurally related compounds, they often become hypersensitive to other classes of PfDHODH inhibitors. nih.gov This suggests that the mutations conferring resistance to one inhibitor may create a structural vulnerability that can be exploited by a different inhibitor. nih.gov

Table 1: Experimentally Identified PfDHODH Mutations Conferring Resistance to DHODH Inhibitors

| Mutation | Location in Protein | Observed Effect | Reference |

| E182D | Drug-binding site | Confers resistance; associated with reduced catalytic efficiency and slower parasite growth. | nih.gov |

| F188I | Drug-binding site | Confers resistance to specific inhibitors. | nih.gov |

| F188L | Drug-binding site | Confers resistance to specific inhibitors. | nih.gov |

| F227I | Drug-binding site | Confers resistance to specific inhibitors. | nih.gov |

| I263F | Drug-binding site | Confers resistance to specific inhibitors. | nih.gov |

| L531F | Drug-binding site | Confers resistance to specific inhibitors. | nih.gov |

This table summarizes key mutations identified through in vitro selection studies that lead to resistance against various PfDHODH inhibitors.

Biochemical and Structural Basis of Inhibitor Resistance

The biochemical and structural consequences of resistance-conferring mutations in PfDHODH have been investigated through enzymatic assays with recombinant mutant proteins and X-ray crystallography. These analyses confirm that point mutations in the pfdhodh gene are the principal driver of the resistance phenotype observed in parasite cultures. nih.gov

Structurally, the PfDHODH inhibitor-binding pocket is located between the FMN cofactor and the N-terminal alpha-helix, which is thought to associate with the mitochondrial membrane. nih.gov This pocket is largely hydrophobic. nih.govnih.gov The binding of different inhibitor classes is accommodated by the significant conformational flexibility of the enzyme, particularly in residues such as Phenylalanine 188 (F188). nih.govacs.org For instance, the F188 residue can rotate to create alternative pockets that accommodate different inhibitor scaffolds. acs.org Mutations in this and other residues within the binding site can disrupt the critical hydrophobic and hydrogen-bonding interactions between the inhibitor and the enzyme, thereby reducing the inhibitor's binding affinity and efficacy. nih.govnih.gov

Biochemical assays on purified recombinant mutant PfDHODH proteins have corroborated the findings from cellular studies. For example, the E182D mutant protein exhibits a lower catalytic efficiency compared to the wild-type enzyme, which provides a molecular explanation for the slower growth rate observed in parasites carrying this mutation. nih.gov This fitness cost associated with resistance mutations is an important factor in the dynamics of their emergence and spread.

Rational Design of Next-Generation Inhibitors to Circumvent Resistance Pathways

The detailed structural and mechanistic understanding of how mutations confer resistance provides a roadmap for the rational design of next-generation inhibitors. The goal is to develop compounds that are either unaffected by known resistance mutations or are specifically potent against resistant strains.

One successful strategy involves "structure-guided core-hopping." This approach uses computational analysis and X-ray crystallography to replace the central chemical scaffold of an inhibitor series with a novel one that can form different, more robust interactions within the binding pocket. acs.org For example, a core-hop from a pyrrole-based series to a pyrazolopyridinone scaffold led to the discovery of a new, highly potent, and selective class of PfDHODH inhibitors. acs.org

Another key strategy is to exploit the negative cross-resistance profiles observed in mutant parasites. nih.gov By identifying compounds that are highly active against parasites resistant to current lead inhibitors, it is possible to design drugs specifically for use when resistance emerges. The knowledge that a mutation like F188I/L weakens the binding of one inhibitor class but may increase susceptibility to another allows medicinal chemists to design compounds that specifically target the altered conformation of the mutant enzyme's binding site. nih.gov

Development of Combination Therapies to Mitigate Resistance Emergence

Combination therapy, the simultaneous use of two or more drugs with different modes of action, is a cornerstone of modern antimalarial treatment. who.int This strategy significantly reduces the probability of a parasite developing resistance to all drugs in the combination simultaneously. patsnap.com

For PfDHODH inhibitors, the phenomenon of negative cross-resistance provides a unique and powerful rationale for a novel combination therapy approach. A combination of two different PfDHODH inhibitors—one that is highly effective against the wild-type enzyme and another that is highly effective against the common mutant forms—could create a scenario where the parasite cannot easily develop resistance to both simultaneously. nih.gov Laboratory studies have shown that such a combination of wild-type and mutant-selective inhibitors results in a much lower frequency of resistance development compared to using either drug alone. nih.gov This approach could extend the therapeutic lifespan of PfDHODH inhibitors as a class.

Surveillance and Monitoring of Resistance Development in Laboratory Strains

Continuous surveillance and monitoring are essential for detecting the emergence of drug resistance early. In a laboratory setting, several robust methods are employed to track resistance to new inhibitors like those targeting PfDHODH.

In Vitro Susceptibility Testing: This involves continuously culturing parasite strains, including laboratory-selected resistant lines and field isolates, in the presence of the drug to determine the 50% inhibitory concentration (IC50). A significant shift in the IC50 value over time is a key indicator of emerging resistance.

Molecular Surveillance: This is a critical tool for monitoring known resistance markers and discovering new ones. nih.govnih.gov For PfDHODH, this involves sequencing the pfdhodh gene from resistant parasite lines to identify single nucleotide polymorphisms (SNPs) associated with resistance. nih.gov Techniques like conventional PCR and DNA sequencing are standard methods used in diverse laboratory settings to confirm genetic mutations. d-nb.info

Genomic Analysis: Whole-genome sequencing (WGS) can be applied to laboratory strains to provide a comprehensive view of genetic changes, including not only point mutations but also copy number variations (CNVs) of the target gene, which is another known mechanism of resistance. nih.govd-nb.info

Fitness Cost Evaluation: Comparative growth assays are conducted to assess the biological fitness of resistant parasites compared to their drug-sensitive parents. nih.gov Understanding if a resistance mutation carries a fitness cost can help predict its likelihood of spreading under different drug pressures.

By establishing a baseline of susceptibility and genetic markers before a drug is widely used, these surveillance methods provide an early warning system to track the emergence and dynamics of resistance in laboratory settings, guiding future drug development and deployment strategies. nih.gov

Future Directions and Emerging Research Avenues for 6 5 Fluoro 2 Methoxyphenyl Picolinic Acid Analogs

The development of new antimalarial drugs is a global health priority, driven by the persistent threat of drug resistance to existing therapies. nih.govlshtm.ac.uk Analogs of promising lead compounds like 6-(5-Fluoro-2-methoxyphenyl)picolinic acid represent a key area of investigation. Future research is focused on systematically optimizing these molecules to create drug candidates that are not only potent but also possess favorable properties for clinical success and deployment in malaria eradication strategies. This involves a multi-pronged approach encompassing advanced preclinical design, innovative delivery mechanisms, and modern biological tools for target elucidation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(5-Fluoro-2-methoxyphenyl)picolinic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the picolinic acid scaffold. A common route includes:

Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 5-fluoro-2-methoxyphenyl moiety to the pyridine ring .

Fluorination : Electrophilic fluorination or halogen exchange (e.g., using KF in polar aprotic solvents) to ensure regioselectivity .

Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substituent positions and fluorine integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive structural elucidation when crystalline forms are obtainable .

Q. What are its primary applications in biological research?

- Methodological Answer :

- Enzyme Inhibition Studies : Used as a competitive inhibitor in kinase assays, requiring IC determination via fluorescence polarization .

- Metal Chelation : Acts as a ligand for transition metals (e.g., Fe, Cu) in coordination chemistry studies, analyzed via UV-Vis titration .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to enhance coupling efficiency .

- Solvent Effects : Compare DMF, THF, and dioxane for solubility and reaction kinetics .

- Temperature Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 80°C for 2 hours) .

Q. How should contradictory data on its reactivity in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solvent Polarity Analysis : Measure reaction rates in solvents with varying dielectric constants (e.g., ε = 2.3 for toluene vs. 37.5 for DMSO) .

- Impurity Profiling : Use LC-MS to identify side products (e.g., de-fluorinated derivatives) that may skew reactivity data .

- Computational Modeling : Density Functional Theory (DFT) to predict solvent effects on transition states .

Q. What computational approaches are effective for studying its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.